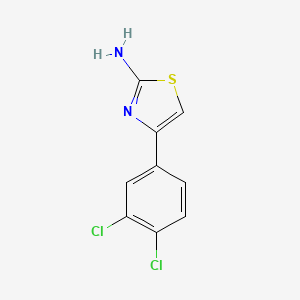

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAXMUSNRIUHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347166 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39893-80-6 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(3,4-dichlorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine IUPAC name and synonyms

IUPAC Name: 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine[1][2]

Synonyms: 2-Amino-4-(3,4-dichlorophenyl)thiazole, 4-(3,4-dichlorophenyl)thiazol-2-amine, 4-(3,4-Dichloro-phenyl)-thiazol-2-ylamine[1]

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, a molecule of interest for researchers and professionals in drug development. Due to limited publicly available data on this specific compound, this guide leverages information from structurally related 2-aminothiazole derivatives to infer potential experimental protocols and biological targets.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39893-80-6 | [1] |

| Molecular Formula | C₉H₆Cl₂N₂S | [1] |

| Molecular Weight | 245.13 g/mol | PubChem |

Synthesis

The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of the title compound, this would involve the reaction of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one with thiourea.

Representative Experimental Protocol for Hantzsch Thiazole Synthesis of a Related Compound:

-

Reaction Setup: A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) is prepared in a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically neutralized with a base, such as sodium bicarbonate solution, filtered, washed with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-aryl-1,3-thiazol-2-amine.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The specific conditions for the synthesis of this compound may vary.

Potential Biological Activities and Experimental Evaluation

Derivatives of 2-aminothiazole have been investigated for a wide range of biological activities. While specific data for this compound is scarce, research on analogous compounds suggests potential applications in oncology, and as anti-inflammatory and antimicrobial agents.

Antiproliferative Activity

Hypothesized Mechanism: Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

-

Preparation: Tubulin is purified from a biological source (e.g., porcine brain) and stored at -80°C.

-

Assay: A reaction mixture containing tubulin in a polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP) is prepared. The test compound, dissolved in a suitable solvent like DMSO, is added to the mixture.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to a control (vehicle only).

-

Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.

Anti-inflammatory Activity

Hypothesized Mechanism: Certain 2-aminothiazole derivatives have been found to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

-

Enzyme Preparation: A crude preparation of 5-LOX can be obtained from sources like potato tubers or isolated from inflammatory cells.

-

Assay: The assay is typically performed in a spectrophotometer. The reaction mixture contains the enzyme, the test compound, and the substrate (e.g., linoleic acid or arachidonic acid).

-

Measurement: The activity of 5-LOX is measured by monitoring the formation of conjugated dienes, which absorb light at 234 nm. The inhibition of the enzyme by the test compound is reflected by a decrease in the rate of product formation.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against different concentrations of the test compound.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a generalized workflow for the synthesis and screening of 2-aminothiazole derivatives and a potential signaling pathway they might inhibit based on data from related compounds.

Caption: Generalized workflow for the synthesis and biological evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the 5-lipoxygenase pathway.

References

An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential mechanism of action as an anticancer agent based on the established activities of structurally related molecules. The information is presented to support further research and development of this and analogous compounds.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂S | PubChem |

| Molecular Weight | 245.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 39893-80-6 | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 243.9628748 | PubChem |

| Monoisotopic Mass | 243.9628748 | PubChem |

| Topological Polar Surface Area | 67.2 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 205 | PubChem |

Experimental Protocols

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. The following protocol is a detailed, plausible method based on established procedures for analogous 2-amino-4-arylthiazoles.

Synthesis of this compound

Objective: To synthesize this compound from 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one and thiourea.

Materials:

-

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (approximately 10 mL per gram of the bromoacetophenone).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH 7-8). This will neutralize any hydrobromic acid formed during the reaction and precipitate the free base of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the N-H, C=N, and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the 2-aminothiazole scaffold is a well-established pharmacophore in many anticancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Inhibition of Tubulin Polymerization

Many 2-aminothiazole derivatives are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and ultimately triggers apoptosis.[2]

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a common downstream effect of anticancer agents. For 2-aminothiazole derivatives, apoptosis is often triggered following cell cycle arrest. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Workflows

The synthesis and biological evaluation of this compound would follow a logical experimental workflow.

Conclusion

This compound is a compound of significant interest due to its structural relation to a class of potent anticancer agents. While specific experimental data on this molecule is sparse, this guide provides a solid foundation for its synthesis and biological evaluation. The outlined protocols and potential mechanisms of action are intended to facilitate further research into this and related 2-aminothiazole derivatives as potential therapeutic agents.

References

The Rising Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant biological activities of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives, positioning them as promising candidates for the development of novel therapeutics. This technical guide synthesizes the current understanding of these compounds, detailing their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The specific substitution with a 3,4-dichlorophenyl group at the 4-position of the thiazole ring has been shown to confer a range of potent biological effects, making this class of compounds a focal point of medicinal chemistry research.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. Research indicates that these compounds can interfere with critical signaling pathways involved in cancer progression. For instance, certain derivatives have been investigated for their effects on the PI3K (Phosphatidylinositol 3-kinase) pathway, a crucial regulator of cell growth, proliferation, and survival.

One study reported the synthesis of a pyrrolotriazinone derivative incorporating the 4-(3,4-dichlorophenyl)thiazol-2-yl moiety, which was evaluated for its cytotoxic effects and impact on PI3K levels in cancer cells.[2] While the specific quantitative data for the 3,4-dichloro derivative was part of a broader series, the study underscores the potential of this scaffold in developing targeted anticancer agents.

In a related context, other substituted thiazole derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] The MEK/ERK signaling pathway has also been identified as a target for thiazole derivatives in colorectal cancer, leading to inhibited cell proliferation.[4] These findings suggest multiple potential mechanisms by which this compound derivatives may exert their anticancer effects.

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 25 | Not Specified | Not Specified | Not Specified | [2] |

(Note: Specific IC50 values for the 4-(3,4-dichlorophenyl) derivative were not detailed in the provided search results, but its synthesis and inclusion in anticancer studies are noted.)

Antimicrobial Activity: A Broad Spectrum of Inhibition

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Thiazole derivatives have been extensively studied for their antimicrobial effects.[5][6][7][8] The incorporation of a dichlorophenyl ring is a common strategy in the design of antimicrobial agents, suggesting that this compound derivatives are promising candidates in this therapeutic area.

Studies on structurally related compounds, such as those with 4-chlorophenyl or 4-bromophenyl substitutions, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10] For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[10] While direct quantitative data for the 3,4-dichloro substituted compounds is sparse in the initial findings, the established structure-activity relationships (SAR) for this class of molecules strongly support their potential as antimicrobial agents.

Quantitative Antimicrobial Data

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| Data Not Available | - | MIC | - | - |

(Note: The provided search results did not contain specific MIC values for this compound derivatives against microbial strains.)

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a key pathological process in a multitude of diseases. Thiazole-containing compounds have been recognized for their anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are critical mediators of the inflammatory cascade.

Research on similar thiazole derivatives has demonstrated potent in vitro inhibition of COX-1, COX-2, and 5-LOX.[11] Furthermore, in vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory efficacy of these compounds.[12][13][14] The 3,4-dichlorophenyl substitution is expected to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets and, consequently, its anti-inflammatory activity.

Quantitative Anti-inflammatory Data

| Compound ID | Assay | Activity Metric | Value (µM) | Reference |

| Data Not Available | COX-1 Inhibition | IC50 | - | - |

| Data Not Available | COX-2 Inhibition | IC50 | - | - |

| Data Not Available | 5-LOX Inhibition | IC50 | - | - |

| Compound ID | In Vivo Model | Dose (mg/kg) | % Inhibition | Reference |

| Data Not Available | Carrageenan-induced paw edema | - | - | - |

(Note: Specific quantitative anti-inflammatory data for this compound derivatives were not available in the initial search results. The data presented for related compounds highlights the potential of this chemical class.)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole derivatives, based on methodologies reported for structurally similar compounds.

Synthesis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives (Hantzsch Thiazole Synthesis)

A general and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.

-

Step 1: α-Halogenation of Acetophenone. A substituted acetophenone (e.g., 3',4'-dichloroacetophenone) is treated with a halogenating agent such as bromine in a suitable solvent like acetic acid or methanol to yield the corresponding α-haloacetophenone (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one).

-

Step 2: Cyclocondensation. The resulting α-haloacetophenone is then reacted with thiourea in a solvent such as ethanol or methanol.[11] The reaction mixture is typically refluxed for several hours.[15]

-

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by neutralization with a base (e.g., aqueous sodium hydroxide or ammonia).[15] The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform-hexane mixture) to afford the desired this compound.[15]

In Vitro Anti-inflammatory Assay (COX/LOX Inhibition)

The following is a modified protocol based on established methods for assessing the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[11]

-

Enzyme and Substrate Preparation: The respective enzymes (COX-1, COX-2, or 5-LOX) are prepared in a suitable buffer (e.g., Tris-HCl). A cofactor solution containing necessary components like glutathione and hematin is also prepared.[11]

-

Incubation: The enzyme is pre-incubated with a cofactor solution. The test compounds (derivatives of this compound dissolved in DMSO) at various concentrations are then added to this mixture.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).

-

Detection: The activity of the enzyme is measured by monitoring the oxygen consumption using an oxygen electrode or by spectrophotometrically measuring the formation of the product.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (vehicle-treated) sample. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses (e.g., 5, 10, and 20 mg/kg body weight) to different groups of animals.[13] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen or aspirin).[13][14]

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal to induce localized edema.[13]

-

Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11][13]

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11]

Signaling Pathways

While specific signaling pathway diagrams for this compound derivatives are not yet fully elucidated, based on the activity of related compounds, the MEK/ERK pathway represents a plausible target for their anticancer effects.[4]

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a versatile and promising class of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. The dichlorophenyl substitution is a key feature that likely contributes to their potent biological activities.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a wider range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will be crucial for their advancement as clinical candidates. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to assess their drug-likeness and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Kinase Inhibitory Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Disclaimer: This technical guide addresses the kinase inhibitory potential of the chemical scaffold related to 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Extensive literature searches did not yield specific quantitative kinase inhibition data (e.g., IC₅₀ values) for the exact molecule this compound. The following sections, therefore, summarize the activities of closely related derivatives and provide general experimental protocols and pathway information relevant to the broader class of 4-aryl-thiazol-2-amine compounds.

Introduction

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities. Derivatives of this core have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The 4-(3,4-Dichlorophenyl) substitution pattern is a common feature in kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket of these enzymes. This guide explores the kinase inhibitory potential of this structural class, detailing relevant biological data from closely related compounds, standardized experimental methodologies, and the signaling pathways these inhibitors may modulate.

Quantitative Data on Related Thiazole Derivatives

While specific data for this compound is not publicly available, research on analogous 4-aryl-thiazole-2-amines has demonstrated significant inhibitory activity against several kinase families. The following tables summarize the reported in vitro activities of selected derivatives.

Table 1: Rho-Associated Kinase (ROCK) II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives

| Compound ID | R Group (Aryl Substitution) | R' Group (Amine Substitution) | ROCK II IC₅₀ (nM) |

| 4v | 4-pyridyl | 3,4-dichlorobenzoyl | 20 |

Data extracted from a study on 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors.[1] It is important to note that these compounds possess an additional aminomethyl group at the 5-position of the thiazole ring compared to the core topic molecule.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

1. Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2, ROCK II)

-

Kinase substrate (peptide or protein)

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

-

384-well microplates

-

Plate reader (Luminometer, fluorescence reader, or scintillation counter)

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add the test compound solution.

-

Enzyme Addition: Add the diluted recombinant kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable method:

-

Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP generated into a luminescent signal.

-

Fluorescence-based (e.g., Z'-LYTE™): Utilize a fluorescently labeled peptide substrate where phosphorylation by the kinase alters its susceptibility to a developing reagent, resulting in a change in fluorescence resonance energy transfer (FRET).

-

Radiometric: Use [γ-³²P]ATP. After the reaction, spot the mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines.

1. Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Derivatives of the 4-aryl-thiazol-2-amine scaffold have been shown to target kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Conclusion

References

Unveiling the Antiproliferative Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential antiproliferative effects of the compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages findings from studies on structurally analogous 4-aryl-1,3-thiazol-2-amine derivatives. The information presented herein, including quantitative antiproliferative data, detailed experimental protocols, and elucidated mechanisms of action, is derived from research on closely related compounds and is intended to serve as a valuable resource for guiding future research and drug discovery efforts centered on this chemical scaffold. The primary mechanisms of action for related compounds involve the induction of apoptosis and cell cycle arrest, highlighting promising avenues for therapeutic development.

Introduction

The 1,3-thiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The substitution pattern on the thiazole ring, particularly at the 4-position with an aryl group, has been a key area of investigation for the development of novel antiproliferative agents. The compound this compound belongs to this class of molecules. While direct studies on its biological activity are not extensively available in the public domain, the antiproliferative effects of several structurally similar analogs with different halogen substitutions on the phenyl ring have been reported. This guide synthesizes the available data on these related compounds to provide an in-depth perspective on the potential of this compound as an anticancer agent.

Quantitative Antiproliferative Data of Structurally Related Compounds

The antiproliferative activity of various 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for structurally related compounds and not for this compound itself.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric adenocarcinoma) | MTT | 0.36 | [1] |

| A549 (lung adenocarcinoma) | MTT | 0.86 | [1] | |

| HT-1080 (fibrosarcoma) | MTT | 0.52 | [1] | |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (breast adenocarcinoma) | SRB | 10.5 | [2][3] |

| 5-Fluorouracil (Reference Drug) | MCF-7 (breast adenocarcinoma) | SRB | 5.2 | [2][3] |

| Thiazole-amino acid hybrid (5f) | A549 (lung cancer) | Not Specified | Stronger than 5-FU | [2] |

| HeLa (cervical cancer) | Not Specified | Stronger than 5-FU | [2] | |

| MCF-7 (breast cancer) | Not Specified | Stronger than 5-FU | [2] | |

| Thiazole-amino acid hybrid (5o) | A549 (lung cancer) | Not Specified | Stronger than 5-FU | [2] |

| HeLa (cervical cancer) | Not Specified | Stronger than 5-FU | [2] | |

| MCF-7 (breast cancer) | Not Specified | Stronger than 5-FU | [2] | |

| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | NCI-H322 (lung cancer) | Not Specified | 7.1 | [4] |

| A549 (lung cancer) | Not Specified | 1.4 | [4] | |

| A431 (epidermal cancer) | Not Specified | 3.1 | [4] | |

| T98G (glioblastoma) | Not Specified | 3.4 | [4] | |

| Morpholine substituted thiazolo[5,4-d]pyrimidine (4a) | HL-60 (leukemia) | Not Specified | 8 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of antiproliferative effects of 4-aryl-1,3-thiazol-2-amine derivatives.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

3.1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC₅₀ value is calculated based on the absorbance readings.[2][3]

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

3.2.2. Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

-

Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.

-

Fluorescence Measurement: The cleavage of the substrate by active caspases releases a fluorescent molecule, and the fluorescence is measured over time. An increase in fluorescence indicates higher caspase activity.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different cell cycle phases is then analyzed.

Mechanism of Action of Related Compounds

Studies on analogs of this compound suggest that their antiproliferative effects are mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several 4-aryl-1,3-thiazol-2-amine derivatives have been shown to induce apoptosis in cancer cells.[4] This is often characterized by:

-

Increased population of apoptotic cells as determined by Annexin V/PI staining.

-

Activation of caspases , particularly caspase-3 and caspase-7, which are executioner caspases in the apoptotic cascade.

-

Cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspases, which is a hallmark of apoptosis.[4]

Cell Cycle Arrest

Certain derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[1] This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism for this can involve the disruption of microtubule dynamics, a target for many anticancer drugs. For instance, some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site on tubulin.[1]

Visualizations

Experimental Workflow

Signaling Pathway

Conclusion

While direct experimental evidence for the antiproliferative effects of this compound is currently lacking, the substantial body of research on structurally related 4-aryl-1,3-thiazol-2-amine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data from analogous compounds suggest that this molecule is likely to exhibit cytotoxic activity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols and mechanistic insights presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the specific biological activity and therapeutic potential of this compound. Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its antiproliferative efficacy and to explore its precise mechanism of action.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dmed.org.ua [library.dmed.org.ua]

Navigating the Antimicrobial Potential of 4-Phenyl-1,3-Thiazol-2-Amines: A Technical Guide Focused on the 4-(3,4-Dichlorophenyl) Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 1,3-thiazole nucleus is a prominent heterocyclic motif that has demonstrated a broad range of pharmacological activities, including significant antimicrobial properties. This technical guide focuses on the antimicrobial potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. While specific antimicrobial data for this exact compound is not extensively available in the reviewed literature, this document provides a comprehensive overview of the antimicrobial spectrum of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives. By examining the influence of various substitutions on the phenyl ring, this guide offers valuable insights for researchers and drug development professionals working on the design and synthesis of new antimicrobial agents based on the thiazole scaffold. Detailed experimental protocols for antimicrobial susceptibility testing and representative synthesis workflows are also presented.

Introduction: The Promise of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 2-amino-4-phenyl-1,3-thiazole framework, in particular, has attracted considerable attention as a promising scaffold for the development of new antimicrobial agents. The substituents on the phenyl ring play a crucial role in modulating the antimicrobial potency and spectrum of these compounds. This guide specifically investigates the potential of the 4-(3,4-dichlorophenyl) substitution, a pattern often associated with enhanced biological activity.

Antimicrobial Spectrum of Structurally Related Thiazole Derivatives

While direct antimicrobial data for this compound is limited, extensive research on analogous compounds provides a strong foundation for predicting its potential activity. The following tables summarize the in vitro antimicrobial activity of various 4-phenyl-1,3-thiazol-2-amine derivatives, highlighting the impact of different substitution patterns on the phenyl ring.

Antibacterial Activity

The antibacterial activity of thiazole derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives against Bacterial Strains

| Compound/Derivative | Substitution on Phenyl Ring | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| Series 1 | 4-Chloro | 100 | 100 | >100 | >100 | [1][2] |

| 4-Bromo | Moderate Activity | Moderate Activity | No Activity | No Activity | [2] | |

| Series 2 | 4-Chloro (further derivatized) | Promising Activity | Promising Activity | Promising Activity | Moderate Activity | [3] |

| Series 3 | Chloro-substituted | Significant Inhibition | - | - | - | [4] |

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Generally, derivatives with halogen substitutions on the phenyl ring, such as chloro and bromo groups, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] Some derivatizations of the 2-amino group have also been shown to enhance the antibacterial spectrum.[3]

Antifungal Activity

Thiazole derivatives have also been investigated for their efficacy against various fungal pathogens.

Table 2: Antifungal Activity of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives

| Compound/Derivative | Substitution on Phenyl Ring | Candida albicans | Aspergillus niger | Reference |

| Series 1 | 4-Chloro | High Activity | - | [1] |

| 4-Bromo | Distinguished Activity | Distinguished Activity | [2] | |

| Series 2 | 4-Chloro (further derivatized) | - | Promising Activity | [3] |

Note: Activity is often reported as zone of inhibition or MIC. Direct comparison requires standardized testing.

The antifungal screening of these compounds has revealed significant activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[1][2][3]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and antimicrobial evaluation of 4-phenyl-1,3-thiazol-2-amine derivatives, based on established protocols in the literature.

General Synthesis of 4-(Aryl)-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A common and efficient method for the synthesis of the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.

Materials:

-

Substituted phenacyl bromide (e.g., 3,4-dichlorophenacyl bromide)

-

Thiourea

-

Ethanol or Methanol (as solvent)

-

Reflux apparatus

Procedure:

-

An equimolar mixture of the substituted phenacyl bromide and thiourea is dissolved in a suitable solvent such as ethanol or methanol.

-

The reaction mixture is refluxed for a period of 2 to 4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 1: Hantzsch synthesis workflow for 4-aryl-1,3-thiazol-2-amines.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods.

Materials:

-

Synthesized thiazole compounds

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent (e.g., DMSO, negative control)

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent like DMSO.

-

Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials:

-

Synthesized thiazole compounds

-

Bacterial and/or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Petri dishes

-

Sterile cork borer

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

-

Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A specific volume of the test compound solution at a known concentration is added to each well.

-

The plates are incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Figure 2: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanism of Action (Hypothesized)

The precise mechanism of action for this class of compounds is not fully elucidated and is an active area of research. However, based on studies of other antimicrobial thiazoles, several potential mechanisms can be hypothesized:

-

Inhibition of Essential Enzymes: Thiazole derivatives may act as inhibitors of crucial bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring combined with the polar 2-amino group may facilitate interaction with and disruption of the microbial cell membrane.

-

Interference with Signaling Pathways: These compounds could potentially interfere with essential cellular signaling pathways, leading to cell death.

Further research, including molecular docking studies and enzymatic assays, is required to elucidate the specific molecular targets and mechanisms of action for this compound and its analogs.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazol-2-amine scaffold remains a highly promising platform for the development of novel antimicrobial agents. While specific data on the 4-(3,4-dichlorophenyl) derivative is sparse, the collective evidence from structurally related compounds suggests a strong potential for significant antibacterial and antifungal activity. The presence of the dichloro-substituents on the phenyl ring is a key feature that warrants further investigation, as halogenation is a well-established strategy for enhancing the potency of bioactive molecules.

Future research should focus on:

-

The synthesis and comprehensive in vitro and in vivo evaluation of this compound and a library of its derivatives.

-

Elucidation of the mechanism of action and identification of the specific molecular targets.

-

Structure-activity relationship (SAR) studies to optimize the antimicrobial potency and spectrum while minimizing toxicity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of antimicrobial compounds. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of new and effective treatments for infectious diseases.

References

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The introduction of a 3,4-dichlorophenyl moiety at the 4-position often enhances potency and modulates selectivity due to favorable hydrophobic and halogen-bonding interactions within biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine analogs, focusing on their synthesis, biological evaluation as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising chemical space.

Synthetic Strategies

The primary and most efficient method for synthesizing the 4-aryl-1,3-thiazol-2-amine scaffold is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target scaffold, the synthesis commences with the bromination of 3,4-dichloroacetophenone to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone, which is then reacted with thiourea in a suitable solvent like ethanol.[1] Modern advancements in this protocol include the use of ultrasound irradiation to promote the reaction, often leading to higher yields and shorter reaction times.[2]

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The this compound scaffold has been primarily explored for its potent inhibitory effects on various protein kinases, leading to significant anticancer and anti-inflammatory activities.

Kinase Inhibition

The 2-aminothiazole framework is a well-established "hinge-binding" motif that effectively targets the ATP-binding site of numerous protein kinases.[3] Analogs of this scaffold have shown potent activity against Rho-associated kinase (ROCK), Vascular Endothelial Growth Factor Receptor-2 (KDR), Abl kinase, and Aurora kinases.[3][4][5][6] The 3,4-dichloro substitution on the phenyl ring generally enhances inhibitory activity by occupying a hydrophobic pocket adjacent to the hinge region.

Caption: Competitive inhibition of kinase activity by thiazole analogs.

The key SAR points are:

-

C4-Phenyl Ring: Dichloro substitution is critical for potency. The specific 3,4-pattern is often optimal for fitting into hydrophobic pockets of kinases like Abl.[6]

-

C2-Amino Group: This is the most common site for modification. Acylation or substitution of the primary amine allows for the exploration of vectors pointing out of the active site, enabling modulation of potency, selectivity, and physicochemical properties.[6][7] For example, attaching a nitrothiazole moiety via an acetamide linker at this position produced a selective inhibitor of the Bcr-Abl positive K562 cancer cell line.[6]

-

C5-Position: Substitution at this position can also influence activity. For instance, incorporating a pyridine ring at C5 has been explored in compounds targeting specific kinases.[8]

Table 1: Kinase Inhibitory Activity of 4-Aryl-Thiazol-2-Amine Analogs

| Compound ID | Target Kinase | Substitution Pattern | IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 2 * | Abl | 4-(CF₃-phenyl)amino-thiadiazole-thio-acetamide at 2-NH₂ | 7.4 µM | [6] |

| Compound 4v | ROCK II | 4-(4-pyridinyl) with aminomethyl at C5 | 20 nM | [4] |

| Compound 5d | COX-2 | 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ | 0.83 µM | [9] |

| Compound 5e | COX-2 | 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ | 0.76 µM | [9] |

Note: Compound 2 is a structurally related thiadiazole-thiazole hybrid, demonstrating the inhibitory potential derived from the core elements.

Anticancer and Cytotoxic Activity

The kinase inhibitory action of these analogs translates directly to potent anticancer activity, particularly against cell lines dependent on specific kinases.

Table 2: In Vitro Cytotoxicity of 4-Aryl-Thiazol-2-Amine Analogs

| Compound ID | Cell Line | Description | GI₅₀ / IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 2 * | K562 | Chronic Myelogenous Leukemia (Bcr-Abl+) | 33 µM | [6] |

| Compound 2 * | HeLa | Cervical Cancer | 12.4 µM | [6] |

| Compound 8d | MCF-7 | Breast Adenocarcinoma | 2.98 µM | [10] |

| Compound 8d | A549 | Lung Carcinoma | 2.85 µM | [10] |

| Compound 8d | HepG-2 | Hepatocellular Carcinoma | 2.53 µM | [10] |

Note: Compound 2 is a thiadiazole-thiazole hybrid; Compound 8d is a 1,3,4-thiadiazole derivative incorporating a substituted thiazole moiety.

Anti-inflammatory and Antimicrobial Activity

The thiazole scaffold is also prevalent in compounds designed as anti-inflammatory and antimicrobial agents. The anti-inflammatory effects are often derived from the inhibition of cyclooxygenase (COX) enzymes.[9] Antimicrobial and antiparasitic activities have also been reported, where substitutions on the phenyl ring and the 2-amino group play a crucial role in determining the spectrum of activity.[11][12]

Table 3: Anti-inflammatory and Antiparasitic Activity of 4-Phenyl-Thiazol-2-Amine Analogs

| Compound ID | Activity Type | Target | IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| Compound 3 | Antileishmanial | L. amazonensis promastigotes | 46.63 µM | [11][13] |

| Compound 6 | Antileishmanial | L. amazonensis promastigotes | 20.78 µM | [11][13] |

| Compound 5g | Anti-inflammatory | COX-1 | 25.81 µM | [9] |

| Compound p2 | Antibacterial | S. aureus / E. coli | 16.1 µM |[12] |

Caption: A typical experimental workflow for screening thiazole analogs.

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from the Hantzsch synthesis of analogous compounds.[1][14]

-

Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone: To a solution of 3,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified.

-

Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq) in absolute ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.[14]

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

This protocol is a representative method for assessing anti-inflammatory activity.[9]

-

Prepare a cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a Tris-HCl buffer (pH 8.0).

-

Add the COX-2 enzyme to the cofactor solution.

-

Add the test compounds (dissolved in DMSO) at various concentrations to the enzyme-cofactor mixture and incubate for 5 minutes. Use Celecoxib as a positive control.

-

Initiate the reaction by adding arachidonic acid as the substrate and incubate.

-

Measure the absorbance of the final reaction at 570 nm using a UV spectrophotometer.

-

Calculate the percentage inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: In Vitro Cytotoxicity SRB Assay

This protocol is based on the Sulforhodamine B (SRB) assay for cell density determination.[12]

-

Seed cancer cells (e.g., K562, MCF-7) in 96-well plates and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After incubation, fix the cells with cold trichloroacetic acid (TCA).

-

Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Measure the optical density at approximately 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that this scaffold is particularly effective as a kinase inhibitor, with direct applications in oncology. The 3,4-dichloro substitution on the C4-phenyl ring is a key determinant of potency, while modifications at the C2-amino position provide a critical handle for fine-tuning activity, selectivity, and drug-like properties. The detailed synthetic and biological testing protocols provided herein serve as a valuable resource for researchers aiming to explore and optimize analogs based on this privileged structure. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | C14H9Cl2N3S | CID 5282339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The specific derivative, 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been identified, though detailed public data on its specific biological targets and mechanisms of action remain limited. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related 2-aminothiazole analogs. The insights presented herein are intended to guide future research and drug development efforts centered on this promising chemical entity.

While direct experimental data for this compound is not extensively available in the public domain, the biological activities of closely related 2-amino-4-phenylthiazole derivatives provide a strong basis for predicting its potential therapeutic applications. These analogs have demonstrated significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Arenas and Associated Targets

Based on the body of literature surrounding 2-aminothiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Anticancer Activity

Derivatives of 2-aminothiazole are well-documented for their potent anticancer properties.[1] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells.

Potential Targets:

-

Kinases: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

-

Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Regulation: Interference with the cell cycle machinery, leading to arrest at different phases, is another common mechanism.

Antimicrobial and Antifungal Activity

The 2-aminothiazole nucleus is a common feature in a number of antimicrobial and antifungal agents.[2][3] The presence of the dichlorophenyl moiety in this compound may enhance its antimicrobial potential.

Potential Targets:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Fungal Ergosterol Biosynthesis: Disruption of the fungal cell membrane by inhibiting enzymes required for ergosterol synthesis.

-

Microbial DNA and Protein Synthesis: Interference with essential processes of microbial replication and gene expression.

Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[1] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are key enzymes in the inflammatory cascade.

-

Pro-inflammatory Cytokine Production: Suppression of the release of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

Postulated Mechanism of Action: A Hypothetical Model

Given the prevalence of kinase inhibition among 2-aminothiazole-based anticancer agents, a hypothetical signaling pathway that could be targeted by this compound is presented below. This model is for illustrative purposes and requires experimental validation.

Caption: Hypothetical kinase inhibition pathway by this compound.

Future Directions and Conclusion

While the specific therapeutic targets of this compound are yet to be definitively elucidated, the extensive research on analogous compounds provides a solid foundation for future investigations. The information compiled in this guide suggests that this compound warrants further exploration for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

-

In vitro screening: Testing the compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.

-

Target identification and validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets.

-

Mechanism of action studies: Elucidating the detailed signaling pathways and molecular interactions through which the compound exerts its biological effects.

References

In Silico Modeling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of the binding characteristics of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a small molecule with therapeutic potential. Due to the limited direct experimental data on this specific compound, this document outlines a robust computational strategy based on methodologies applied to structurally related 2-aminothiazole derivatives. The guide details experimental protocols for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, focusing on two primary putative targets for this class of compounds: Cyclin-Dependent Kinase 2 (CDK2) and β-tubulin. Quantitative data from analogous compounds are presented to exemplify expected outcomes, and key signaling pathways are visualized to provide biological context. This document serves as a methodological blueprint for researchers to computationally elucidate the mechanism of action and guide the further development of this compound and similar molecules.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these derivatives exert their therapeutic effects by modulating the activity of key proteins involved in cell cycle regulation and cellular structure. Notably, compounds bearing the 2-aminothiazole core have been identified as potent inhibitors of protein kinases and tubulin polymerization.[4][5]

Given its structural features, this compound is hypothesized to interact with similar biological targets. This guide will focus on two such targets:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target in oncology.[4][6][7]

-

β-Tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts these processes, leading to mitotic arrest and cell death.[5][8]

In the absence of direct experimental data for this compound, in silico modeling provides a powerful and resource-effective approach to predict its binding affinity and mode of interaction with these potential targets.

Quantitative Data Summary of Related Compounds

The following tables summarize the in vitro activity of various 2-aminothiazole derivatives against CDK2 and tubulin, providing a reference for the potential potency of this compound.

Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against CDK2

| Compound ID | Modifications | CDK2 IC50 (nM) | Reference |

| 1 | 2-Acetamido-thiazolylthio acetic ester | 1-10 | [6][7] |

| 14 | 5-Ethyl-substituted oxazole replacement | 1-10 | [6][7] |

| 45 | Water-soluble derivative of 14 | 1-10 | [7] |

| Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide | <1 | [4] |

| 12m | Analog of Dasatinib | <1 | [4] |

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Tubulin Polymerization

| Compound ID | Modifications | Tubulin Polymerization IC50 (µM) | Reference |

| Compound [I] | Substituted 2-amino[9][10][11]-triazolopyrimidine | 1.3 | [5] |

| 61c | 2-N-methylamino-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazole | 0.89 | [8] |

| 20 | 2-aminothiazole with lipophilic substituents | Not specified, potent antitumor activity | [8] |

| 28 | N-(thiazol-2-yl)acetamide derivative | Not specified, potent antiproliferative activity | [8] |

In Silico Experimental Protocols

This section provides detailed methodologies for the computational analysis of this compound binding to its putative targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and affinity.

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the crystal structure of the target protein (e.g., CDK2 from PDB ID: 5A14 or β-tubulin from PDB ID: 6K9V) from the RCSB Protein Data Bank.[12][13]

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool.

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor. For CDK2, this would be the ATP-binding pocket, and for tubulin, the colchicine-binding site.

-

The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended).

-